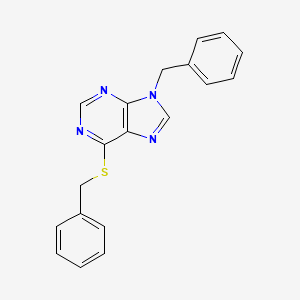
9-Benzyl-6-(benzylsulfanyl)-9h-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Benzyl-6-(benzylsulfanyl)-9h-purine is a compound with the molecular formula C19H17N5S. It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry. The compound features a benzyl group attached to the nitrogen at position 9 and a benzylsulfanyl group at position 6 of the purine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-6-(benzylsulfanyl)-9h-purine typically involves the reaction of 6-chloropurine with benzyl mercaptan in the presence of a base, followed by benzylation at the nitrogen position. The reaction conditions often include:
Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Base: Potassium carbonate (K2CO3) or Sodium hydride (NaH)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, and ensuring safety and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
9-Benzyl-6-(benzylsulfanyl)-9h-purine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylsulfanyl group.
Substitution: The benzyl group at the nitrogen position can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or Sodium borohydride (NaBH4)
Substitution: Alkyl halides or aryl halides in the presence of a base
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: De-benzylated purine derivatives
Substitution: Various alkyl or aryl purine derivatives
Applications De Recherche Scientifique
9-Benzyl-6-(benzylsulfanyl)-9h-purine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 9-Benzyl-6-(benzylsulfanyl)-9h-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The purine ring can also interact with nucleic acids, affecting their stability and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Benzylthio-9H-purine: Similar structure but lacks the benzyl group at the nitrogen position.
9-Benzyl-6-chloropurine: Similar structure but has a chlorine atom instead of the benzylsulfanyl group.
6-Mercaptopurine: Similar structure but has a thiol group instead of the benzylsulfanyl group.
Uniqueness
9-Benzyl-6-(benzylsulfanyl)-9h-purine is unique due to the presence of both benzyl and benzylsulfanyl groups, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
21186-46-9 |
|---|---|
Formule moléculaire |
C19H16N4S |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
9-benzyl-6-benzylsulfanylpurine |
InChI |
InChI=1S/C19H16N4S/c1-3-7-15(8-4-1)11-23-14-22-17-18(23)20-13-21-19(17)24-12-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2 |
Clé InChI |
HYFZJHDNXSLUJU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=NC3=C2N=CN=C3SCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



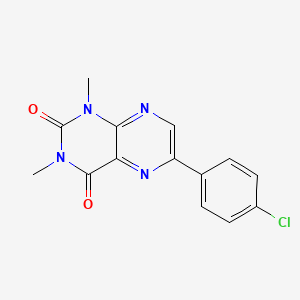
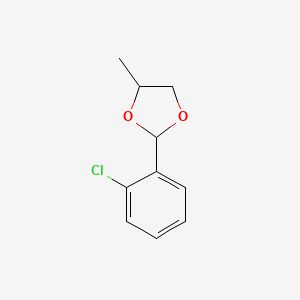


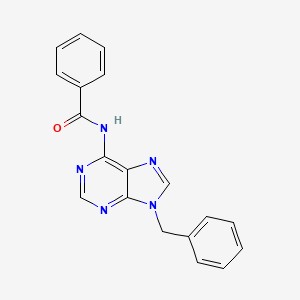
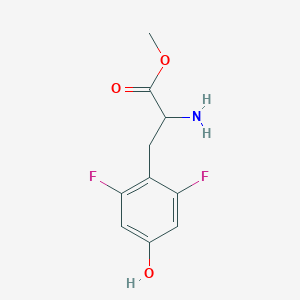
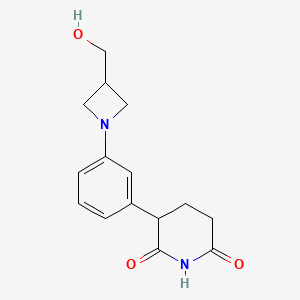
![tert-butyl N-[(3S,5R,6S)-6-methyl-2-oxo-5-phenyl-3-piperidyl]carbamate](/img/structure/B14001992.png)

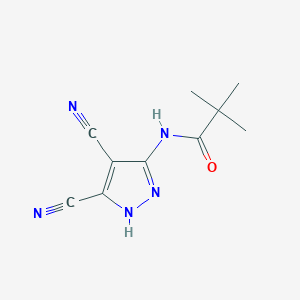
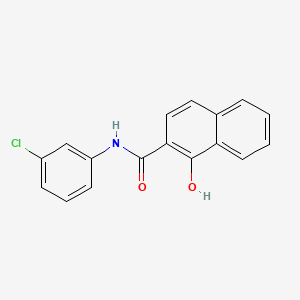
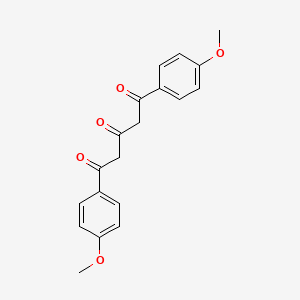
![N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide](/img/structure/B14002011.png)
